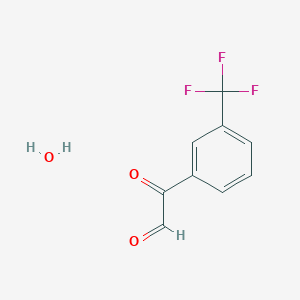

3-(Trifluoromethyl)phenylglyoxal hydrate

Vue d'ensemble

Description

3-(Trifluoromethyl)phenylglyoxal hydrate is a chemical substance with the formula C9H7F3O3 . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .

Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)phenylglyoxal hydrate is represented by the formula C9H7F3O3 . The InChI code for this compound is 1S/C9H5F3O2.H2O/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-5H;1H2 .Applications De Recherche Scientifique

Chemical Transformation and Synthesis

3-(Trifluoromethyl)phenylglyoxal hydrate has been utilized in various chemical transformations. For instance, Onitsuka, Nishino, and Kurosawa (2000) demonstrated the acid-catalyzed transformation of 1-aryl-2-pentene-1,4-diones into polyfunctionalized furans, highlighting the reactivity of phenylglyoxal derivatives in synthesizing complex organic structures (Onitsuka, Nishino, & Kurosawa, 2000). Ivonin and Lapandin (2005) studied the interaction of 3-substituted indoles with phenylglyoxal, revealing insights into the regioselectivity of these reactions (Ivonin & Lapandin, 2005).

Protein Modification

In biological research, phenylglyoxal hydrate has been employed to modify proteins. Takahashi (1968) explored its reactivity with arginine residues in proteins, providing a method for the chemical modification of these amino acids (Takahashi, 1968).

Pharmaceutical and Organic Chemistry Applications

In the field of pharmaceutical and organic chemistry, Wang et al. (2022) developed a method for the synthesis of 3-trifluoromethyl-1,2,4-triazoles, a structure of pharmaceutical relevance, using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. This research showcases the potential of trifluoromethylated compounds in drug development (Wang et al., 2022).

Photoredox Catalysis

Koike and Akita (2016) highlighted the role of trifluoromethyl groups, like those in 3-(Trifluoromethyl)phenylglyoxal hydrate, in photoredox catalysis for the fluoromethylation of carbon-carbon multiple bonds. Their work underpins the significance of these groups in synthesizing fluorinated organic compounds, which are crucial in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Safety and Hazards

3-(Trifluoromethyl)phenylglyoxal hydrate is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

Propriétés

IUPAC Name |

2-oxo-2-[3-(trifluoromethyl)phenyl]acetaldehyde;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2.H2O/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-5H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAPVMHDWONIME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C=O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)phenylglyoxal hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

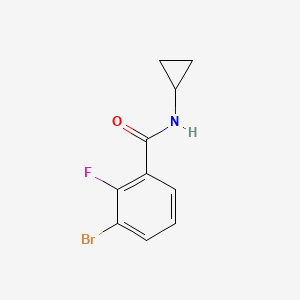

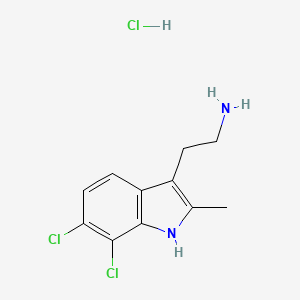

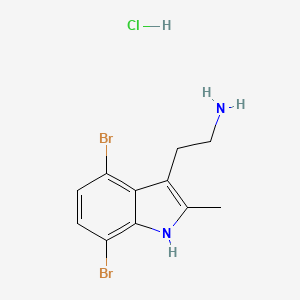

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078025.png)

![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B3078045.png)

![{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078050.png)

![2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride](/img/structure/B3078090.png)